molecular formula C22H21N3O B12900291 Furo[2,3-d]pyrimidin-4-amine, N-butyl-5,6-diphenyl- CAS No. 106561-46-0

Furo[2,3-d]pyrimidin-4-amine, N-butyl-5,6-diphenyl-

Cat. No.: B12900291
CAS No.: 106561-46-0
M. Wt: 343.4 g/mol
InChI Key: RBMVNWABJMJCRI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-5,6-diphenylfuro[2,3-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-diamino-5,6-diphenylfuran with butylamine in the presence of a suitable catalyst . The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of N-butyl-5,6-diphenylfuro[2,3-d]pyrimidin-4-amine may involve large-scale batch reactors where the reaction parameters are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors can also be explored to enhance production efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-butyl-5,6-diphenylfuro[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further explored for their unique properties and applications .

Scientific Research Applications

N-butyl-5,6-diphenylfuro[2,3-d]pyrimidin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-butyl-5,6-diphenylfuro[2,3-d]pyrimidin-4-amine stands out due to its unique butyl substitution, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for further research and development .

Properties

CAS No.

106561-46-0

Molecular Formula

C22H21N3O

Molecular Weight

343.4 g/mol

IUPAC Name

N-butyl-5,6-diphenylfuro[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C22H21N3O/c1-2-3-14-23-21-19-18(16-10-6-4-7-11-16)20(17-12-8-5-9-13-17)26-22(19)25-15-24-21/h4-13,15H,2-3,14H2,1H3,(H,23,24,25)

InChI Key

RBMVNWABJMJCRI-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=C2C(=C(OC2=NC=N1)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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